1-(Dimethylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate
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Overview
Description
1-(Dimethylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromenes Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base such as piperidine . Another method involves the Pechmann condensation, which is a reaction between a phenol and a β-keto ester in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(Dimethylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2H-chromene-3-carboxylate: Similar in structure but with an ethyl group instead of a dimethylamino group.
7-Hydroxy-2-oxo-2H-chromene-3-carboxylate: Contains a hydroxy group at the 7-position, which can influence its biological activity.
2H-chromene-3-carboxylate derivatives: Various derivatives with different substituents that can alter their chemical and biological properties.
Uniqueness
1-(Dimethylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is unique due to the presence of the dimethylamino group, which can enhance its solubility and reactivity. This structural feature may also contribute to its distinct biological activities compared to other chromene derivatives .
Properties
Molecular Formula |
C15H17NO4 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
[1-(dimethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-10(14(17)16(2)3)20-15(18)12-8-11-6-4-5-7-13(11)19-9-12/h4-8,10H,9H2,1-3H3 |
InChI Key |
AQXAMRGNSCPJCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C)OC(=O)C1=CC2=CC=CC=C2OC1 |
Origin of Product |
United States |
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